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molecular formula C3H4N4OS B8337490 1,2,4-Thiadiazole-5-carbohydrazide

1,2,4-Thiadiazole-5-carbohydrazide

Cat. No. B8337490
M. Wt: 144.16 g/mol
InChI Key: RKARBROEMMYZGE-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Ethyl 1,2,4-thiadiazole-5-carboxylate (I79) (246 mg, 1.555 mmol) and hydrazine hydrate (0.151 mL, 3.11 mmol) were heated at 80° C. for 5 hr. The solvents were removed in vacuo to afford a yellow solid in 173 mg.
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
0.151 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]([O:8]CC)=O)=[N:4][CH:3]=[N:2]1.O.[NH2:12][NH2:13]>>[S:1]1[C:5]([C:6]([NH:12][NH2:13])=[O:8])=[N:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
246 mg
Type
reactant
Smiles
S1N=CN=C1C(=O)OCC
Name
Quantity
0.151 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid in 173 mg

Outcomes

Product
Name
Type
Smiles
S1N=CN=C1C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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